molecular formula C11H16ClNO2 B613227 (R)-Methyl 2-(benzylamino)propanoate hydrochloride CAS No. 95071-12-8

(R)-Methyl 2-(benzylamino)propanoate hydrochloride

Cat. No. B613227
CAS RN: 95071-12-8
M. Wt: 193,25*36,46 g/mole
InChI Key: FJUWPAKLUHULRE-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthesis and Characterization

  • (R)-Methyl 2-(benzylamino)propanoate hydrochloride has been utilized in the synthesis of various novel chemical compounds. For instance, it was involved in the synthesis of dimethyl (4R*,4a′R*,7a′R*)-1-aryl-6′-benzoyl-4a′-methyl-5-oxo-1,4′,4a′,5,5′,6′-hexahydrospiro[pyrazole-4,7′-pyrrolo[3,4-c]pyridazine]-3′,7a′(1′Η)-dicarboxylates, indicating its use in creating new heterocyclic systems (Uršič et al., 2009).
  • The compound has also been used in the synthesis of novel organotin(IV) derivatives with potential as antibacterial agents, showcasing its role in the development of new medicinal chemistry (Mahmood et al., 2004).

Catalysis and Chemical Reactions

  • Studies have shown that (R)-Methyl 2-(benzylamino)propanoate hydrochloride can play a role in catalysis, as seen in asymmetric transfer hydrogenation reactions catalyzed by rhodium nanoparticles. This demonstrates its utility in improving the efficiency and selectivity of chemical processes (Nindakova et al., 2016).

Synthesis of Pharmacologically Active Compounds

  • The compound has been used as a starting material for the enantioselective synthesis of pharmacologically active benzothiazines. This process involved the synthesis of (S)- and (R)-ethyl 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylates, highlighting its significance in the creation of therapeutically relevant chemicals (Bluķe et al., 2015).

Novel Compound Formation

  • (R)-Methyl 2-(benzylamino)propanoate hydrochloride has been used in the preparation of benzyl (R)-2-(acetylthio)propanoate, a compound with potential as a sulfur isoster of (R)-lactic acid and ester precursors. This highlights its versatility in synthesizing compounds with varied chemical properties and potential applications (Sasaki et al., 2018).

Safety And Hazards

These compounds are labeled with the GHS07 pictogram and have the signal word “Warning”. They may be harmful if swallowed and may cause eye irritation12.


Future Directions

The crystal structure of a related compound, “®-3-phenoxy-2-propanol-1-benzylammonium ®-2-phenoxypropionate”, has been determined, suggesting potential future directions for research8.


Please note that this information is based on related compounds and may not directly apply to “®-Methyl 2-(benzylamino)propanoate hydrochloride”. Further research would be needed to provide a comprehensive analysis of this specific compound.


properties

IUPAC Name

methyl (2R)-2-(benzylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUWPAKLUHULRE-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-(benzylamino)propanoate hydrochloride

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